molecular formula C16H22N2O2 B7931633 Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7931633
M. Wt: 274.36 g/mol
InChI Key: CACUCJMUOJXKAP-UHFFFAOYSA-N
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Description

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a compound with a complex structure that includes a cyclopropyl group, a pyrrolidine ring, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized through the cyclization of appropriate precursors. The cyclopropyl group is then introduced via a cyclopropanation reaction. Finally, the benzyl ester moiety is added through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor to drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Cyclopropyl-containing compounds: These compounds share the cyclopropyl group and may have similar chemical reactivity.

    Benzyl esters: These compounds share the benzyl ester moiety and may have similar physical properties.

The uniqueness of this compound lies in its combination of these structural features, which can result in unique chemical and biological properties.

Properties

IUPAC Name

benzyl N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18(15-8-9-15)11-14-7-4-10-17-14/h1-3,5-6,14-15,17H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACUCJMUOJXKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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